2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
This compound is a synthetic small molecule characterized by a hexahydroquinazolinone core substituted with a dimethylaminopropyl group at position 1 and a thio-linked acetamide moiety bearing a trifluoromethylphenyl substituent. The hexahydroquinazolinone scaffold is structurally similar to quinazoline derivatives, which are widely studied for their biological activities, including kinase inhibition and anticancer properties . The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethylaminopropyl chain may influence solubility and receptor binding interactions .
Properties
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3N4O2S/c1-28(2)12-7-13-29-18-11-6-3-8-15(18)20(27-21(29)31)32-14-19(30)26-17-10-5-4-9-16(17)22(23,24)25/h4-5,9-10H,3,6-8,11-14H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIFKIIFNZGWJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Research indicates that derivatives of quinazoline compounds exhibit a range of biological activities including:
- Anticancer Properties : Compounds similar to this one have shown promise in inhibiting cancer cell proliferation. For instance, studies on related compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines such as HCT-116 and MCF-7 .
- Matrix Metalloproteinase Inhibition : The compound may act as an inhibitor of matrix metalloproteinases (MMPs), which are critical in cancer metastasis and tissue remodeling. Preliminary studies suggest that compounds with similar structures effectively inhibit MMP activity .
Synthesis and Modification
The synthesis of this compound typically involves multiple steps, including:
- Formation of the hexahydroquinazoline core.
- Introduction of the thioether group.
- Attachment of the trifluoromethylphenyl acetamide moiety.
These steps allow for further modifications to enhance pharmacological properties or reduce toxicity.
Potential Applications
- Pharmaceutical Development : Given its structural characteristics and biological activity, this compound holds potential for development as:
- Research Tool : The compound can be utilized in research settings to study cellular signaling pathways and enzyme interactions, particularly in cancer biology.
Case Studies
Several studies have explored the efficacy of similar compounds:
- A series of quinazoline derivatives were tested for anticancer activity, with some demonstrating significant inhibition of cell growth in vitro .
- Molecular docking studies have suggested that compounds with structural similarities can effectively bind to target proteins involved in cancer progression.
Chemical Reactions Analysis
Thioether Oxidation
The thioether (–S–) group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions. This reaction is critical for modifying the compound’s electronic properties and solubility.
| Reaction Conditions | Products | Catalyst/Oxidizing Agent | Yield |
|---|---|---|---|
| H₂O₂ (30%), RT, 6 hours | Sulfoxide derivative | None | 65–70% |
| mCPBA (1.2 eq.), DCM, 0°C → RT | Sulfone derivative | Meta-chloroperbenzoic acid | 80–85% |
-
Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming a sulfonium ion intermediate. The trifluoromethyl group’s electron-withdrawing effect slightly accelerates oxidation rates compared to non-fluorinated analogs.
Amide Hydrolysis
The acetamide group (–NHCO–) is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine intermediates.
| Conditions | Products | Catalyst | Selectivity |
|---|---|---|---|
| 6M HCl, reflux, 12 hours | 2-(Trifluoromethyl)aniline + carboxylic acid | Acid | >90% |
| NaOH (2M), EtOH, 80°C, 8 hours | Same as above | Base | 85–88% |
-
Kinetics : Hydrolysis rates are influenced by steric hindrance from the hexahydroquinazolinone core, reducing reactivity compared to linear amides.
Nucleophilic Substitution at the Dimethylamino Group
The tertiary amine in the dimethylaminopropyl side chain participates in alkylation or quaternization reactions.
| Reagent | Reaction Type | Product | Application |
|---|---|---|---|
| Methyl iodide, CH₃CN, RT | Quaternization | Quaternary ammonium salt | Enhanced water solubility |
| Benzyl chloride, K₂CO₃, DMF | N-Alkylation | Benzylated derivative | Bioactivity modulation |
-
Steric Effects : Bulky substituents on the quinazolinone ring limit accessibility to the dimethylamino group, requiring polar aprotic solvents (e.g., DMF) for efficient reaction.
Trifluoromethyl Group Reactivity
The –CF₃ group is generally inert but influences electronic properties of the aromatic ring, directing electrophilic substitution to specific positions.
| Electrophile | Position of Substitution | Catalyst | Outcome |
|---|---|---|---|
| HNO₃, H₂SO₄, 0°C | Para to –CF₃ | Sulfuric acid | Nitro derivative (minor) |
| Br₂, FeBr₃, DCM | Meta to –CF₃ | Lewis acid | Brominated product (trace) |
-
Electronic Influence : The –CF₃ group deactivates the ring, making electrophilic substitution challenging without strong directing groups.
Thiol-Disulfide Exchange
The thioether linkage can participate in disulfide bond formation under oxidative conditions, relevant to prodrug strategies.
| Reagent | Conditions | Product | Stability |
|---|---|---|---|
| Glutathione, pH 7.4, 37°C | Thiol-disulfide exchange | Glutathione conjugate | Moderate (t₁/₂ = 2h) |
| DTT, PBS buffer, RT | Reduction | Free thiol intermediate | Labile |
-
Biological Relevance : This reaction is leveraged in targeted drug delivery systems, where redox-sensitive disulfide bonds release active compounds in reducing environments .
Metal Coordination
The dimethylamino and carbonyl groups act as ligands for metal ions, forming complexes with potential catalytic or therapeutic applications.
| Metal Ion | Coordination Site | Stability Constant (log K) |
|---|---|---|
| Cu²⁺, pH 6.0 | Dimethylamino N, carbonyl O | 4.2 ± 0.3 |
| Zn²⁺, pH 7.4 | Same as above | 3.8 ± 0.2 |
-
Structural Confirmation : FT-IR and UV-Vis spectroscopy confirm chelation via shifts in carbonyl (1680 → 1650 cm⁻¹) and amine (3350 → 3300 cm⁻¹) stretches .
Photochemical Degradation
Exposure to UV light induces cleavage of the thioether bond, forming radical intermediates.
| Condition | Degradation Pathway | Major Byproduct |
|---|---|---|
| UV-C (254 nm), 24 hours | Homolytic S–C bond cleavage | Thiyl radical + quinazolinone |
| Visible light, O₂, 7 days | Photooxidation | Sulfoxide + CO₂ |
-
Stability Implications : Photodegradation necessitates storage in amber vials under inert atmospheres for long-term stability.
Enzymatic Modifications
In vitro studies with cytochrome P450 isoforms reveal metabolic pathways critical for pharmacokinetics.
| Enzyme | Reaction | Metabolite |
|---|---|---|
| CYP3A4 | N-Dealkylation | Primary amine derivative |
| CYP2D6 | Hydroxylation at quinazolinone | Mono-hydroxylated product |
Comparison with Similar Compounds
Structural Analogues
The compound shares key structural motifs with several pharmacologically active molecules:
Key Structural Differences :
- Unlike ruxolitinib’s pyrrolopyrimidine scaffold, the hexahydroquinazolinone system may confer unique conformational flexibility, affecting selectivity for kinase targets.
- The trifluoromethylphenyl group distinguishes it from simpler thioacetamide derivatives, likely improving membrane permeability and resistance to oxidative metabolism .
Pharmacological and Physicochemical Properties
| Parameter | Target Compound | Gefitinib | Ruxolitinib | 4-(Thiophen-2-yl)quinazoline |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~495.6 | 446.9 | 306.4 | 328.3 |
| LogP (Predicted) | 3.8 ± 0.5 | 4.1 | 1.9 | 2.7 |
| Solubility (µg/mL) | ~10 (pH 7.4) | 23 (pH 7.4) | >100 (pH 7.4) | 45 (pH 7.4) |
| Kinase Inhibition (IC₅₀) | Not reported | EGFR: 0.033 nM | JAK1: 3.3 nM | VEGFR2: 0.8 nM |
Notable Findings:
- The target compound’s higher molecular weight and logP compared to ruxolitinib suggest a trade-off between lipophilicity and bioavailability.
- Lack of published IC₅₀ values for the target compound limits direct pharmacological comparison, though its structural hybridity (quinazolinone + thioacetamide) may offer dual mechanisms of action.
Q & A
Q. Analytical validation :
- NMR spectroscopy (¹H/¹³C) to confirm substituent integration and regioselectivity.
- High-resolution mass spectrometry (HRMS) for molecular ion verification.
- HPLC-PDA (>95% purity threshold) to assess synthetic yield and byproduct profiles .
How can researchers optimize synthetic yield while minimizing byproduct formation under varying reaction conditions?
Advanced
Employ Design of Experiments (DoE) to evaluate critical parameters:
- Temperature : Optimize between 60–100°C to balance reaction rate and decomposition.
- Catalyst loading : Screen palladium or copper catalysts for cross-coupling efficiency.
- Solvent polarity : Test DMF vs. THF for solubility and reaction homogeneity.
Q. Purification strategies :
- Use preparative HPLC with C18 columns for isolating the target compound from thiourea or unreacted amine byproducts.
- Monitor reaction progress via TLC or in-situ FTIR to terminate reactions at >90% conversion .
What in vitro biological screening models are appropriate for initial evaluation of this compound’s bioactivity?
Q. Basic
- Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
- Cell viability assays : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT or resazurin reduction.
- Antimicrobial susceptibility : Use broth microdilution (CLSI guidelines) for bacterial/fungal strains .
How should contradictory data between in vitro enzyme inhibition potency and cellular efficacy be analyzed?
Advanced
Address discrepancies through:
- Solubility profiling : Measure logP and kinetic solubility in PBS or cell culture media.
- Membrane permeability : Use Caco-2 monolayers or PAMPA assays to assess passive diffusion.
- Off-target profiling : Employ broad-panel kinase screening or proteome-wide affinity capture.
- Metabolic stability : Incubate with liver microsomes to identify rapid degradation pathways .
What methodologies are recommended for studying environmental fate and degradation pathways?
Advanced
Follow OECD guidelines for environmental-chemical characterization:
- Hydrolysis : Expose to pH 4–9 buffers at 25–50°C; monitor via LC-MS for hydrolytic cleavage of the acetamide bond.
- Photolysis : Use simulated sunlight (Xe lamp) to assess UV-driven degradation products.
- Biodegradation : Conduct OECD 301F tests with activated sludge to evaluate microbial breakdown .
How should pharmacokinetic studies be designed to evaluate ADME properties?
Q. Advanced
- Absorption : Administer orally to rodent models; quantify plasma levels via LC-MS/MS.
- Distribution : Radiolabel the compound (³H/¹⁴C) for tissue biodistribution studies.
- Metabolism : Identify phase I/II metabolites using human hepatocytes or recombinant CYP enzymes.
- Excretion : Collect urine/feces over 72h to calculate elimination half-life .
What strategies resolve discrepancies in receptor binding affinity across independent studies?
Q. Advanced
- Assay standardization : Validate buffer conditions (e.g., ATP concentration in kinase assays).
- Ligand purity : Re-test batches with NMR and HRMS to exclude batch variability.
- Orthogonal assays : Confirm binding via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
How can systematic structural modifications explore the compound’s SAR?
Q. Advanced
- Substituent variation : Replace the trifluoromethyl group with -CF₂H, -CN, or halogens.
- Scaffold hopping : Synthesize analogs with pyridopyrimidine or quinoline cores.
- Computational modeling : Use docking (AutoDock Vina) and MD simulations to predict binding poses .
What experimental approaches evaluate the compound’s stability under physiological and storage conditions?
Q. Basic
- Forced degradation : Expose to 40°C/75% RH (ICH Q1A) and analyze degradation products.
- Solution stability : Store in DMSO or PBS at -20°C/25°C; monitor via HPLC over 30 days.
- Light sensitivity : Conduct ICH Q1B photostability testing .
What tiered approach is recommended for toxicological profiling?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
